4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Description
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methoxy group at position 4 and a methyl group at the 1-position. This scaffold is structurally analogous to purine bases, making it a critical pharmacophore in medicinal chemistry.
Properties
CAS No. |
5334-53-2 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4O/c1-11-6-5(3-10-11)7(12-2)9-4-8-6/h3-4H,1-2H3 |
InChI Key |
XBCWBPFCXQJNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol . The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazolopyrimidine ring.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine span several fields:
1. Pharmaceutical Development
- Sigma-1 Receptor Ligand : The compound acts as a sigma-1 receptor ligand, making it a candidate for developing new analgesics and neuroprotective agents. Its interaction with sigma receptors is crucial for pain modulation and neuroprotection.
2. Anticancer Research
- Antiproliferative Activity : It has shown significant antiproliferative effects against various cancer cell lines by inhibiting key signaling pathways, such as c-Src phosphorylation. This property makes it a promising candidate for cancer therapeutics.
3. Mechanistic Studies
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to sigma receptors, which are implicated in various physiological processes. Understanding these interactions is vital for elucidating its therapeutic potential.
Case Studies
Several studies highlight the effectiveness of this compound in specific applications:
| Study Type | Findings |
|---|---|
| Breast Cancer Study | In MDA-MB-468 cells, treatment with the compound increased apoptosis by 18.98-fold compared to controls, with caspase-3 levels elevated by 7.32-fold. |
| Lung Cancer Study | The compound reduced cell viability in A549 cells through S phase arrest, indicating potential as a chemotherapeutic agent. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Effective against multiple cancer types.
- Mechanisms of Action : Inhibition of key enzymes and receptors involved in tumor growth.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine | Amino group at position 4 | Sigma receptor ligand |
| 5-Methyl-1H-pyrazolo[3,4-D]pyrimidine | Methyl group at position 5 | Antiproliferative properties |
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine | Chlorine substituent at position 4 | Potential anti-inflammatory effects |
| 2-Methyl-1H-pyrazolo[3,4-D]pyrimidine | Methyl group at position 2 | Neuroprotective properties |
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine core allows extensive structural modifications, leading to diverse derivatives with varied biological and physicochemical properties. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Methoxy and hydroxy groups enhance water solubility compared to chloro or trifluoromethyl analogs.
- Lipophilicity : Trifluoromethyl (CF₃) and phenyl groups increase logP values, favoring blood-brain barrier penetration .
- Stability : Methoxy derivatives are less prone to hydrolysis than chloro analogs, making them suitable for oral formulations .
Biological Activity
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine (referred to as 4-MeO-PMP) is a heterocyclic compound with significant biological activity, particularly as a ligand for sigma receptors. Its unique structural features contribute to its potential therapeutic applications in various fields, including pain management and cancer treatment.
Chemical Structure and Properties
The molecular formula of 4-MeO-PMP is C7H8N4O, characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazolo ring. This structural arrangement enhances its solubility and biological activity compared to other derivatives lacking this functional group.
Sigma Receptor Binding
4-MeO-PMP has been identified as a significant ligand for sigma-1 receptors, which play a crucial role in neuroprotection and pain modulation. Studies indicate that this compound exhibits promising analgesic properties, making it a candidate for further development in pain-related therapies.
Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-D]pyrimidine, including 4-MeO-PMP, demonstrate antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to 4-MeO-PMP have been assessed for their ability to inhibit key signaling pathways involved in cancer progression. In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-MeO-PMP | A549 (Lung) | TBD | Sigma receptor modulation |
| Compound 12b | A549 | 8.21 | EGFR inhibition |
| Compound 12b | HCT-116 (Colon) | 19.56 | EGFR inhibition |
| Compound 10 | MDA-MB453 (Breast) | 29.1 | Anticancer activity |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M), which is critical for its anticancer efficacy .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-D]pyrimidine derivatives:
- Sigma Receptor Interaction : A study highlighted the interaction of 4-MeO-PMP with sigma receptors, emphasizing its potential role in modulating pain pathways and providing neuroprotective effects. The binding affinity was assessed through various interaction studies, confirming its significance in therapeutic applications.
- Antiproliferative Activity : Another investigation focused on the synthesis of new derivatives aimed at inhibiting epidermal growth factor receptors (EGFR). Among these, compound 12b demonstrated potent anti-proliferative activity against A549 and HCT-116 cell lines with IC50 values significantly lower than those of existing treatments .
- Apoptotic Induction : The apoptotic effect of certain derivatives was quantified by measuring changes in the BAX/Bcl-2 ratio, which is indicative of pro-apoptotic signaling pathways being activated upon treatment with these compounds .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The compound is typically synthesized via a two-step process. First, 4-methoxyphenylhydrazine hydrochloride reacts with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol with triethylamine. The intermediate carboxylate is then cyclized in formamide under reflux for 10–48 hours to yield the pyrazolo[3,4-d]pyrimidine core. For N-substituted derivatives, reactions with α-chloroacetamides or aryl halides in dimethylformamide (DMF) at 70°C in the presence of NaHCO₃ are employed .
Q. How is the purity and structure of synthesized derivatives validated?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H NMR confirms substituent positions (e.g., methoxy protons as singlets at ~3.8 ppm).
- HPLC (≥95% purity) is used for quantitative purity assessment, as demonstrated for 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
- Use protective gear (gloves, goggles) to avoid skin/eye contact.
- Handle hygroscopic intermediates (e.g., formamide) in a fume hood.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data for N-substituted derivatives be resolved?
- Methodological Answer : Discrepancies in NMR assignments (e.g., ambiguous substituent positions) are resolved using 2D NMR (COSY, NOESY) to confirm spatial relationships. For crystalline derivatives, X-ray diffraction (e.g., single-crystal analysis in ethanol) provides unambiguous structural confirmation .
Q. What strategies optimize reaction yields during functionalization?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution for aryl halide reactions .
- Temperature control : Heating at 70°C improves kinetics for N-alkylation .
- Base choice : NaHCO₃ minimizes side reactions compared to stronger bases .
Q. How can fluorine atoms be incorporated into the pyrazolo[3,4-d]pyrimidine scaffold?
- Methodological Answer : Fluorinated analogs are synthesized via:
- Electrophilic substitution using fluorobenzoyl chlorides.
- Nucleophilic fluorination with KF in DMSO.
- Post-synthetic modifications (e.g., coupling with fluorinated aryl piperazines) to enhance bioavailability .
Q. What recrystallization solvents are optimal for purification?
- Methodological Answer :
- DMF is effective for high-melting-point derivatives.
- Ethanol or acetonitrile is preferred for thermally sensitive compounds, as shown for 1-methyl derivatives .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Aryloxy groups (e.g., 4-phenoxyphenyl) enhance anti-inflammatory activity by improving lipophilicity.
- Urea/thiourea moieties increase hydrogen-bonding potential, critical for kinase inhibition .
Data Analysis and Contradictions
Q. How should researchers address contradictory HPLC purity data?
- Methodological Answer :
Q. What experimental designs resolve discrepancies in reaction mechanisms?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹³C tracing) to track substituent incorporation.
- Perform kinetic studies under varying pH/temperature to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
